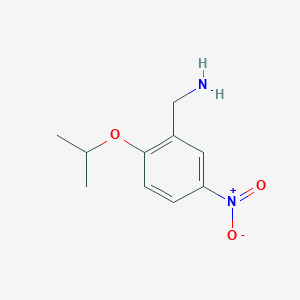

2-Isopropoxy-5-nitrobenzylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-nitro-2-propan-2-yloxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-7(2)15-10-4-3-9(12(13)14)5-8(10)6-11/h3-5,7H,6,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBPXWPDUNWLUSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)[N+](=O)[O-])CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Isopropoxy-5-nitrobenzylamine chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Identification

Based on IUPAC nomenclature, the chemical structure of 2-Isopropoxy-5-nitrobenzylamine can be inferred as a benzene ring substituted with a benzylamine group at position 1, an isopropoxy group at position 2, and a nitro group at position 5.

Inferred Structure:

Table 1: Chemical Identifiers (Inferred)

| Identifier | Value |

| IUPAC Name | (2-isopropoxy-5-nitrophenyl)methanamine |

| Molecular Formula | C₁₀H₁₄N₂O₃ |

| SMILES | CC(C)OC1=C(C=C(C=C1)--INVALID-LINK--[O-])CN |

| InChI | InChI=1S/C10H14N2O3/c1-7(2)15-10-6-8(12(13)14)4-3-9(10)5-11/h3-4,6-7H,5,11H2,1-2H3 |

Estimated Physicochemical Properties

The following properties are estimated based on the inferred structure and data from structurally similar compounds. These values are for guidance and require experimental verification.

Table 2: Estimated Physicochemical Properties

| Property | Estimated Value | Notes |

| Molecular Weight | 210.23 g/mol | Calculated from the molecular formula. |

| XLogP3 | 1.8 | Estimated based on similar structures. |

| Hydrogen Bond Donors | 2 | The amine group (-NH₂) contains two hydrogen bond donors. |

| Hydrogen Bond Acceptors | 4 | The oxygen atoms in the isopropoxy and nitro groups, and the nitrogen in the amine group. |

| Rotatable Bonds | 4 | The C-O, O-C, C-C, and C-N bonds are rotatable. |

Putative Synthesis Pathway

A plausible synthetic route to this compound can be proposed starting from 2-hydroxy-5-nitrobenzaldehyde. This proposed pathway involves two key steps: Williamson ether synthesis to introduce the isopropoxy group, followed by reductive amination to form the benzylamine.

Synthesis Pathway for 2-Isopropoxy-5-nitrobenzylamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a viable synthetic pathway for the preparation of 2-isopropoxy-5-nitrobenzylamine, a potentially valuable building block in medicinal chemistry and materials science. The proposed synthesis is a two-step process commencing from commercially available starting materials. This document provides detailed experimental protocols, data summaries, and a visual representation of the synthetic workflow.

Overview of the Synthetic Strategy

The synthesis of this compound can be efficiently achieved in two sequential steps:

-

O-Isopropylation: Introduction of the isopropoxy group onto a suitable 2-substituted-5-nitrobenzaldehyde precursor. Two primary routes are considered: the Williamson ether synthesis starting from 2-hydroxy-5-nitrobenzaldehyde and a nucleophilic aromatic substitution from 2-chloro-5-nitrobenzaldehyde. Both starting materials are commercially available[1][2][3][4].

-

Reductive Amination: Conversion of the intermediate, 2-isopropoxy-5-nitrobenzaldehyde, into the target primary amine, this compound. This transformation is typically accomplished by forming an imine with an ammonia source, followed by in-situ reduction[5][6][7][8][9].

The overall synthetic pathway is depicted below:

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of 2-Isopropoxy-5-nitrobenzaldehyde

This intermediate can be prepared via two effective methods.

This method involves the deprotonation of the phenolic hydroxyl group followed by nucleophilic attack on an isopropyl halide.

Experimental Workflow:

Protocol:

-

To a solution of 2-hydroxy-5-nitrobenzaldehyde (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 eq.).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2-iodopropane (1.2 eq.) dropwise to the suspension.

-

Heat the reaction mixture to 70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-isopropoxy-5-nitrobenzaldehyde.

This approach utilizes the electron-withdrawing nitro group to activate the aromatic ring towards nucleophilic substitution of the chloro group by isopropoxide.

Protocol:

-

Prepare a solution of sodium isopropoxide by carefully adding sodium metal (1.1 eq.) to anhydrous isopropanol under an inert atmosphere.

-

Once all the sodium has reacted, add 2-chloro-5-nitrobenzaldehyde (1.0 eq.) to the sodium isopropoxide solution.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).

-

Remove the isopropanol under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography to yield 2-isopropoxy-5-nitrobenzaldehyde.

Step 2: Reductive Amination to this compound

This final step converts the aldehyde functionality into a primary amine using an ammonia source and a suitable reducing agent[5][9].

Experimental Workflow:

Protocol:

-

Dissolve 2-isopropoxy-5-nitrobenzaldehyde (1.0 eq.) in methanol.

-

To this solution, add a concentrated aqueous solution of ammonia (e.g., 28-30%, 10-20 eq.).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add sodium borohydride (1.5-2.0 eq.) portion-wise, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours or until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude this compound.

-

The product can be further purified by column chromatography on silica gel.

Data Presentation

The following tables summarize the expected materials and outcomes for the proposed synthesis. Note: As no specific literature data for this exact synthesis was found, the yields and purity are representative values for analogous reactions and should be considered as targets.

Table 1: Reagents and Stoichiometry for the Synthesis of this compound (based on 10 mmol of starting material)

| Step | Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Mass/Volume |

| 1A | 2-Hydroxy-5-nitrobenzaldehyde | 167.12 | 10.0 | 1.67 g |

| Potassium Carbonate (K₂CO₃) | 138.21 | 15.0 | 2.07 g | |

| 2-Iodopropane | 169.99 | 12.0 | 2.04 g (1.19 mL) | |

| 1B | 2-Chloro-5-nitrobenzaldehyde | 185.56 | 10.0 | 1.86 g |

| Sodium (Na) | 22.99 | 11.0 | 0.25 g | |

| Isopropanol | 60.10 | - | Solvent | |

| 2 | 2-Isopropoxy-5-nitrobenzaldehyde | 209.19 | 10.0 | 2.09 g |

| Aqueous Ammonia (28%) | 17.03 (as NH₃) | 100-200 | ~10-20 mL | |

| Sodium Borohydride (NaBH₄) | 37.83 | 15.0-20.0 | 0.57-0.76 g |

Table 2: Expected Yields and Purity of Synthesized Compounds

| Compound | Step | Theoretical Yield (g) | Expected Yield Range (g) | Expected Purity (%) |

| 2-Isopropoxy-5-nitrobenzaldehyde | 1 | 2.09 | 1.67 - 1.99 | >95 |

| This compound | 2 | 2.10 | 1.58 - 1.89 | >97 |

Conclusion

The described two-step synthesis provides a reliable and scalable pathway to this compound. The protocols are based on well-established and robust chemical transformations. Researchers and drug development professionals can utilize this guide as a foundational methodology for the synthesis of this and structurally related compounds for further investigation in their respective fields. It is recommended that all reactions be carried out with appropriate safety precautions in a well-ventilated fume hood. Standard analytical techniques such as NMR, IR, and mass spectrometry should be used to confirm the identity and purity of the intermediate and final product.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-Hydroxy-5-nitrobenzaldehyde - High purity | EN [georganics.sk]

- 3. dcfinechemicals.com [dcfinechemicals.com]

- 4. US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof - Google Patents [patents.google.com]

- 5. ias.ac.in [ias.ac.in]

- 6. air.unimi.it [air.unimi.it]

- 7. organicreactions.org [organicreactions.org]

- 8. ias.ac.in [ias.ac.in]

- 9. scispace.com [scispace.com]

Photophysical Profile of 2-Isopropoxy-5-nitrobenzylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core photophysical characteristics of 2-Isopropoxy-5-nitrobenzylamine. Due to the absence of direct experimental data for this specific molecule in the current scientific literature, this guide leverages data from closely related and well-characterized analogs, primarily o-nitrobenzyl and 5-nitroveratryl derivatives. These analogs serve as a reliable predictive model for the behavior of the target compound, which belongs to the widely studied class of photolabile protecting groups, often referred to as "caged compounds."

Core Photophysical Characteristics

The photophysical behavior of this compound is dominated by the electronic properties of the o-nitrobenzyl chromophore. This moiety is engineered for photochemical reactivity, specifically for the light-induced cleavage of the benzylic carbon-nitrogen bond to release a protected amine.

UV-Visible Absorption: this compound is expected to exhibit strong absorption in the UV-A region of the electromagnetic spectrum. The absorption profile is characterized by a π-π* transition of the nitroaromatic system. The presence of the electron-donating isopropoxy group at the 2-position and the electron-withdrawing nitro group at the 5-position will influence the position and intensity of the absorption maximum (λmax). Based on analogs like 4,5-dimethoxy-2-nitrobenzyl (nitroveratryl) compounds, the λmax is anticipated to be in the range of 340-360 nm.

Photolysis (Uncaging): Upon absorption of a photon, the molecule undergoes a photochemical reaction that results in the cleavage of the C-N bond, releasing the free amine. This process, known as photolysis or uncaging, is the primary and most significant photophysical event for this class of compounds. The reaction proceeds through a series of short-lived intermediates, including an aci-nitro tautomer. The typical byproduct of this reaction is the corresponding 2-isopropoxy-5-nitrosobenzaldehyde.

Quantum Yield of Photolysis (Φu): The efficiency of the uncaging reaction is quantified by the photolysis quantum yield (Φu), which is the ratio of molecules undergoing photolysis to the number of photons absorbed. For o-nitrobenzyl derivatives, these values are typically in the range of 0.01 to 0.1, indicating that for every 100 photons absorbed, 1 to 10 molecules will release the caged amine. The exact quantum yield is dependent on the solvent and the nature of the leaving group (in this case, the amine).

Fluorescence Properties: Nitroaromatic compounds, including this compound, are generally considered to be non-fluorescent or exhibit extremely weak fluorescence. This is due to the presence of efficient non-radiative decay pathways from the excited singlet state. The strong electron-withdrawing nature of the nitro group promotes rapid intersystem crossing to the triplet state, which then deactivates non-radiatively or through photochemical reaction, effectively quenching any significant fluorescence emission.

Transient Species: The photolysis of o-nitrobenzyl compounds is characterized by the formation of transient intermediates. The primary and most well-documented intermediate is the aci-nitro species, which has a characteristic absorption in the 400-450 nm range. This intermediate is formed through an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group. The decay of the aci-nitro intermediate leads to the final products.

Data Presentation: Inferred Photophysical Properties

The following table summarizes the inferred photophysical data for this compound in a common organic solvent such as acetonitrile.

| Parameter | Symbol | Inferred Value | Notes |

| Absorption Maximum | λmax | ~350 nm | Based on 5-nitroveratryl analogs.[1] |

| Molar Extinction Coefficient | ε | ~5,000 M⁻¹cm⁻¹ | Typical for 5-nitroveratryl chromophores.[1] |

| Photolysis Quantum Yield | Φu | 0.01 - 0.05 | Dependent on solvent and specific amine.[2] |

| Fluorescence Quantum Yield | Φf | < 0.001 | Nitroaromatics are typically non-emissive. |

| Fluorescence Lifetime | τf | Not applicable | Due to negligible fluorescence. |

| Aci-nitro Intermediate λmax | - | ~410 nm | Characteristic transient absorption. |

Mandatory Visualization

Caption: Photolysis pathway of this compound.

Experimental Protocols

Determination of Photolysis Quantum Yield (Φu)

The photolysis quantum yield is determined by comparing the rate of disappearance of the target compound to that of a chemical actinometer with a known quantum yield under identical irradiation conditions.

Methodology:

-

Preparation of Solutions:

-

Prepare a solution of this compound of known concentration (e.g., 100 µM) in the desired solvent (e.g., acetonitrile).

-

Prepare a solution of a suitable chemical actinometer (e.g., potassium ferrioxalate or a compound with a similar absorption profile and known quantum yield) with a concentration adjusted to have the same absorbance as the sample solution at the irradiation wavelength.

-

-

Irradiation:

-

Place a known volume of the sample solution in a quartz cuvette.

-

Irradiate the solution with a monochromatic light source (e.g., a laser or a lamp with a bandpass filter) at a wavelength where both the sample and actinometer absorb (e.g., 355 nm). The irradiation should be conducted for a time period that results in a low conversion (typically <10%) to avoid inner filter effects and reactions of photoproducts.

-

Repeat the irradiation for the same duration and under identical conditions with the actinometer solution.

-

-

Analysis:

-

Analyze the change in concentration of the this compound solution before and after irradiation using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible spectrophotometry.

-

Analyze the photochemical change in the actinometer solution according to the established protocol for that actinometer (e.g., colorimetric determination of Fe²⁺ for the ferrioxalate actinometer).

-

-

Calculation:

-

The quantum yield of the sample (Φu_sample) is calculated using the following equation: Φu_sample = Φu_act * (ΔC_sample / Δt) / (ΔA_act / Δt) * (V_sample / V_act) * (ε_act / ε_sample) where Φu_act is the quantum yield of the actinometer, ΔC is the change in concentration, Δt is the irradiation time, ΔA is the change in absorbance of the actinometer product, V is the volume, and ε is the molar extinction coefficient.

-

Caption: Experimental workflow for quantum yield determination.

Transient Absorption Spectroscopy

Transient absorption spectroscopy is a pump-probe technique used to detect and characterize the short-lived electronically excited states and reaction intermediates.

Methodology:

-

Experimental Setup:

-

A laser system that generates ultrashort pulses (femtoseconds to picoseconds) is required.

-

The laser output is split into two beams: a high-intensity "pump" beam and a lower-intensity "probe" beam.

-

The pump beam is used to excite the sample, promoting the molecules to an excited state.

-

The probe beam is passed through a non-linear crystal to generate a white light continuum, allowing for the probing of a wide range of wavelengths.

-

An optical delay line is used to vary the time delay between the arrival of the pump and probe pulses at the sample.

-

-

Data Acquisition:

-

The sample solution is placed in a cuvette.

-

The pump pulse excites the sample.

-

After a specific time delay, the probe pulse passes through the excited sample volume.

-

The transmitted probe light is directed to a detector (e.g., a CCD camera coupled to a spectrometer).

-

The difference in the absorption spectrum of the probe with and without the pump pulse is recorded. This difference spectrum (ΔA) reveals the absorption of transient species and the bleaching of the ground state absorption.

-

This process is repeated for a range of time delays to build a time-resolved spectral map of the transient species.

-

-

Data Analysis:

-

The resulting data is a 3D plot of ΔA versus wavelength and time.

-

Kinetic analysis of the rise and decay of specific spectral features allows for the determination of the lifetimes of the excited states and intermediates.

-

Caption: Workflow for transient absorption spectroscopy.

References

An In-Depth Technical Guide to the Photocleavage Mechanism of 2-Isopropoxy-5-nitrobenzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the photocleavage of 2-isopropoxy-5-nitrobenzylamine, a photolabile protecting group of significant interest in various scientific domains, including drug delivery and materials science. This document outlines the established photochemical mechanism, presents relevant quantitative data from analogous compounds, details experimental protocols for studying such reactions, and provides visual representations of the key pathways and workflows.

Introduction to Photocleavage and the 2-Nitrobenzyl Caging Group

Photolabile protecting groups (PPGs), or "caging" groups, are chemical moieties that can be removed from a substrate molecule upon irradiation with light, typically in the UV-A or visible region. This property allows for the precise spatial and temporal control over the release of active molecules, a feature highly sought after in fields like neurobiology, pharmacology, and polymer science. The ortho-nitrobenzyl (o-NB) framework is one of the most widely utilized classes of PPGs due to its synthetic accessibility, stability in the absence of light, and efficient photolytic cleavage. This compound belongs to this class, where the amine functionality is "caged" and can be released upon photoirradiation.

The Core Mechanism of Photocleavage

The photolytic release of the amine from a 2-nitrobenzylamine derivative is a multi-step process initiated by the absorption of a photon. The generally accepted mechanism for o-nitrobenzyl compounds proceeds as follows:

-

Photoexcitation: Upon absorption of light, the o-nitrobenzyl chromophore is promoted from its ground electronic state (S0) to an excited singlet state (S1). In some cases, intersystem crossing to an excited triplet state (T1) can also occur, and the subsequent chemistry can proceed from either excited state, though the singlet pathway is often considered the major route.

-

Intramolecular Hydrogen Abstraction: The key step in the photocleavage process is a rapid intramolecular hydrogen abstraction from the benzylic carbon by one of the oxygen atoms of the excited nitro group. This transfer is facilitated by the close proximity of the benzylic hydrogen to the nitro group in the ortho position. This step leads to the formation of a transient intermediate known as an aci-nitro species.

-

Rearrangement and Cyclization: The aci-nitro intermediate is unstable and undergoes a series of electronic and structural rearrangements. It is proposed to cyclize to form a five-membered ring intermediate.

-

Release of the Active Molecule: This cyclic intermediate is also transient and rapidly fragments, leading to the release of the protected amine and the formation of a 2-nitrosobenzaldehyde or a related ketone as a byproduct. The nature of the final byproduct depends on the substituents on the benzylic carbon. For this compound, the expected byproduct is 2-isopropoxy-5-nitrosobenzaldehyde.

The efficiency of this process is quantified by the photochemical quantum yield (Φ), which is the ratio of the number of molecules undergoing a specific event (in this case, photocleavage) to the number of photons absorbed by the system.

Below is a diagram illustrating the photocleavage pathway of this compound.

Quantitative Data

| Compound/Protecting Group | Leaving Group | Solvent | Excitation Wavelength (nm) | Quantum Yield (Φ) | Reference |

| o-Nitrobenzyl | Carbamate | Dioxane | 313 | 0.13 | Fodor et al., 1971 |

| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | Carbamate | Dioxane | 347 | 0.05 | Patchornik et al., 1970 |

| 1-(2-Nitrophenyl)ethyl (NPE) | Phosphate | Aqueous | 347 | 0.63 | Kaplan et al., 1978 |

| 2-Nitrobenzyl | Amine | Various | ~350 | Varies | General Observation |

Note: The quantum yields presented are for different leaving groups and substitution patterns and should be considered as indicative rather than absolute values for this compound. The isopropoxy and nitro group positions in the target molecule will influence its specific photophysical properties.

Experimental Protocols

The study of photocleavage reactions involves a combination of photochemical irradiation, spectroscopic analysis, and product identification. Below are detailed methodologies for key experiments.

Determination of Quantum Yield of Photocleavage

The quantum yield (Φ) is a critical parameter for evaluating the efficiency of a photolabile protecting group. It is determined by measuring the rate of disappearance of the starting material or the rate of appearance of a product as a function of the photon flux.

Materials and Equipment:

-

Photoreactor with a monochromatic light source (e.g., laser or lamp with a monochromator or bandpass filter) of known wavelength and intensity.

-

UV-Vis spectrophotometer.

-

High-Performance Liquid Chromatography (HPLC) system.

-

Chemical actinometer (e.g., potassium ferrioxalate or o-nitrobenzaldehyde solution).

-

Quartz cuvettes.

-

Solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile, methanol, or buffered aqueous solution).

Protocol:

-

Actinometry:

-

Prepare a solution of the chemical actinometer according to standard protocols.

-

Irradiate the actinometer solution in the photoreactor under the same conditions that will be used for the sample.

-

Measure the change in absorbance of the actinometer solution at the specified wavelength using a UV-Vis spectrophotometer.

-

Calculate the photon flux of the light source using the known quantum yield of the actinometer.

-

-

Sample Irradiation:

-

Place a solution of this compound of known concentration in a quartz cuvette.

-

Irradiate the sample in the photoreactor for a specific period. It is crucial to ensure that the absorbance of the solution at the irradiation wavelength does not change significantly during the experiment to maintain a constant rate of light absorption (typically <10% conversion).

-

At defined time intervals, withdraw aliquots of the solution for analysis.

-

-

Analysis:

-

Analyze the concentration of the remaining this compound and/or the formed product using a calibrated HPLC method.

-

Plot the change in concentration versus time to determine the initial rate of the photoreaction.

-

-

Calculation of Quantum Yield:

-

The quantum yield is calculated using the following formula: Φ = (moles of reactant consumed or product formed per unit time) / (moles of photons absorbed per unit time)

-

The moles of photons absorbed can be determined from the photon flux measured by actinometry and the absorbance of the sample solution at the irradiation wavelength.

-

Transient Absorption Spectroscopy

Transient absorption spectroscopy is a powerful technique to detect and characterize the short-lived intermediates, such as the excited states and the aci-nitro intermediate, involved in the photocleavage reaction.

Materials and Equipment:

-

Femtosecond or nanosecond transient absorption spectrometer.

-

Pulsed laser for excitation (pump beam).

-

Broadband light source for probing (probe beam).

-

Detector (e.g., CCD or photodiode array).

-

Solution of this compound in a suitable solvent.

Protocol:

-

Sample Preparation: Prepare a solution of the compound in a spectroscopic grade solvent. The concentration should be adjusted to have an optimal absorbance at the pump wavelength.

-

Data Acquisition:

-

The sample is excited with a short laser pulse (pump).

-

A second, broadband light pulse (probe) is passed through the sample at a variable time delay after the pump pulse.

-

The change in absorbance of the probe light is measured as a function of wavelength and time delay.

-

-

Data Analysis:

-

The transient absorption spectra are collected at different time delays to observe the formation and decay of the transient species.

-

Kinetic analysis of the decay traces at specific wavelengths provides the lifetimes of the intermediates.

-

Below is a diagram illustrating a typical experimental workflow for studying photocleavage.

Conclusion

The photocleavage of this compound is expected to follow the well-established mechanism for ortho-nitrobenzyl caging groups, involving photoexcitation, intramolecular hydrogen abstraction to form an aci-nitro intermediate, and subsequent rearrangement to release the free amine. While specific quantitative data for this particular compound is currently limited in the public domain, the experimental protocols outlined in this guide provide a robust framework for its characterization. The determination of the quantum yield and the study of transient intermediates are crucial for optimizing its use in various applications. Further research into the specific photophysical and photochemical properties of this compound will be invaluable for its effective implementation in the design of novel photoresponsive systems.

An In-depth Technical Guide on the Spectroscopic and Physicochemical Properties of Nitroaromatic Amines

A Case Study Using p-Nitroaniline as a Surrogate for 2-Isopropoxy-5-nitrobenzylamine

Introduction

Nitroaromatic compounds are a significant class of molecules in pharmaceutical and chemical research, often serving as key intermediates in synthesis or as pharmacologically active agents themselves.[1] Their biological activity is frequently linked to the enzymatic reduction of the nitro group, a process that can lead to cytotoxic effects or targeted drug action.[2] The electronic properties conferred by the nitro group, a strong chromophore, make UV-Vis spectroscopy an essential tool for their characterization and quantification.

This technical guide provides a comprehensive overview of the determination of the absorption spectrum and molar extinction coefficient for nitroaromatic amines, using p-nitroaniline as a case study. It further outlines a detailed experimental protocol for these measurements and presents a hypothetical signaling pathway relevant to the biological action of such compounds.

Data Presentation: Spectroscopic Properties of p-Nitroaniline

The UV-Vis absorption characteristics of p-nitroaniline are dependent on the solvent and solution pH. The data presented below are compiled from various sources and represent typical values.

| Parameter | Value | Solvent/Conditions | Reference |

| λmax (Wavelength of Maximum Absorbance) | 380 nm | Water | [3] |

| 374 nm | 95% Ethanol | [4] | |

| Molar Extinction Coefficient (ε) | 12,800 M⁻¹cm⁻¹ | Water (at 380 nm) | [3] |

| 8,800 M⁻¹cm⁻¹ | (at 410 nm) | [5] | |

| ~15,500 M⁻¹cm⁻¹ | 95% Ethanol (calculated from Log ε = 4.19 at 375 nm) | [4] |

Note: The molar extinction coefficient can vary with solution composition, including ionic strength and the presence of additives.[6]

Experimental Protocols

Determination of the UV-Vis Absorption Spectrum

This protocol outlines the procedure for obtaining the absorption spectrum of a nitroaromatic amine like p-nitroaniline.

Materials and Equipment:

-

Dual-beam UV-Vis spectrophotometer

-

Calibrated quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Analytical balance

-

p-Nitroaniline (or the compound of interest)

-

Spectroscopic grade solvent (e.g., ethanol, methanol, or a buffered aqueous solution)

Procedure:

-

Preparation of a Stock Solution: Accurately weigh a precise amount of the compound (e.g., 10 mg) and dissolve it in a known volume of the chosen solvent in a volumetric flask (e.g., 100 mL) to create a stock solution of known concentration.

-

Preparation of a Working Solution: Dilute the stock solution to a concentration that will yield an absorbance reading in the optimal range of the spectrophotometer (typically 0.1 to 1.0 AU).

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up and stabilize as per the manufacturer's instructions.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference (blank). Place it in the reference beam of the spectrophotometer.

-

Sample Measurement: Rinse and fill another cuvette with the working solution of the compound and place it in the sample beam.

-

Spectral Scan: Perform a wavelength scan over the desired range (e.g., 200-600 nm) to identify the wavelength(s) of maximum absorbance (λmax).

Determination of the Molar Extinction Coefficient (ε)

The molar extinction coefficient is determined by applying the Beer-Lambert Law (A = εcl), where A is absorbance, ε is the molar extinction coefficient, c is the molar concentration, and l is the path length of the cuvette.[7][8]

Procedure:

-

Prepare a Series of Standard Solutions: From the stock solution, prepare a series of at least five dilutions with accurately known concentrations. The concentrations should be chosen to give absorbance values that are linearly proportional to concentration.

-

Measure Absorbance: At the predetermined λmax, measure the absorbance of each of the standard solutions, using the pure solvent as a blank.

-

Construct a Calibration Curve: Plot the measured absorbance (A) on the y-axis against the molar concentration (c) on the x-axis.

-

Linear Regression Analysis: Perform a linear regression on the data points. The slope of the resulting line will be equal to the molar extinction coefficient (ε) multiplied by the path length (l). Since the path length is typically 1 cm, the slope of the line is the molar extinction coefficient.[9]

Mandatory Visualization

Experimental Workflow for Molar Absorptivity Determination

The following diagram illustrates the systematic workflow for the experimental determination of the molar extinction coefficient.

Hypothetical Signaling Pathway Involving a Nitroaromatic Compound

Nitroaromatic compounds can exert biological effects through various mechanisms, including the generation of reactive oxygen species (ROS) following enzymatic reduction.[1] The diagram below illustrates a hypothetical signaling pathway where a nitroaromatic drug induces cellular stress and apoptosis.

References

- 1. scielo.br [scielo.br]

- 2. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. 4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Solution composition dependent variation in extinction coefficients for p-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. How to Calculate Molar Absorptivity: 8 Steps (with Pictures) [wikihow.com]

- 8. quora.com [quora.com]

- 9. uregina.ca [uregina.ca]

Determining the Photochemical Efficiency: A Technical Guide to the Quantum Yield of 2-Isopropoxy-5-nitrobenzylamine Photolysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles and methodologies for determining the quantum yield of photolysis for 2-isopropoxy-5-nitrobenzylamine. This compound belongs to the well-established class of 2-nitrobenzyl photolabile protecting groups, which are instrumental in the development of light-activatable drugs and probes. Understanding the efficiency of the photocleavage process, quantified by the quantum yield (Φ), is critical for optimizing dosage, irradiation parameters, and overall therapeutic or diagnostic efficacy.

Introduction to Quantum Yield in Photochemistry

The quantum yield of a photochemical reaction is a dimensionless quantity that defines the efficiency of the process. It is the ratio of the number of molecules undergoing a specific event (in this case, the photolysis of this compound) to the number of photons absorbed by the system at a given wavelength.

Φ = (moles of reactant consumed or product formed) / (moles of photons absorbed)

A higher quantum yield indicates a more efficient photochemical reaction, meaning fewer photons are required to induce the desired chemical change. For photolabile protecting groups, a high quantum yield is often a desirable characteristic, as it allows for the use of lower light doses, minimizing potential photodamage to biological systems.

The photolysis of 2-nitrobenzyl derivatives, including this compound, proceeds through a well-documented intramolecular rearrangement. Upon absorption of UV light, an excited state is formed, which then undergoes an intramolecular hydrogen abstraction from the benzylic position by the nitro group. This leads to the formation of an aci-nitro intermediate, which subsequently rearranges to release the caged amine and form 2-isopropoxy-5-nitrosobenzaldehyde.

Core Principles of Quantum Yield Determination

The determination of the quantum yield of photolysis involves two key experimental measurements:

-

The rate of photochemical reaction: This is determined by monitoring the decrease in the concentration of the reactant (this compound) or the increase in the concentration of a photoproduct over time during irradiation.

-

The photon flux of the light source: This is the number of photons per unit time that enter the reaction system. It is typically measured using a chemical actinometer, a compound with a known and well-characterized photochemical response.

Experimental Protocols

This section details the necessary experimental procedures for determining the quantum yield of this compound photolysis.

Materials and Instrumentation

-

This compound: The synthesis of this compound should be confirmed by standard analytical techniques (NMR, Mass Spectrometry).

-

Solvent: A photochemically inert solvent in which the reactant and photoproducts are soluble and stable (e.g., acetonitrile, methanol, or a buffered aqueous solution).

-

Chemical Actinometer: Potassium ferrioxalate is a common and reliable choice for the UV-A region where 2-nitrobenzyl compounds absorb. An alternative is o-nitrobenzaldehyde.

-

Light Source: A monochromatic light source, such as a laser or a lamp with a narrow bandpass filter, is ideal. The wavelength should be chosen to correspond with an absorption maximum of the this compound.

-

Reaction Vessel: A quartz cuvette or a custom photoreactor with a known path length.

-

Analytical Instrument: A UV-Vis spectrophotometer is essential for both actinometry and for monitoring the reaction progress. High-Performance Liquid Chromatography (HPLC) is highly recommended for accurate quantification of the reactant and photoproducts.

-

Magnetic Stirrer and Stir Bar: To ensure homogenous irradiation of the solution.

Step-by-Step Experimental Workflow

The overall experimental workflow for determining the quantum yield is depicted below.

-

Prepare the Actinometer Solution: For potassium ferrioxalate actinometry, prepare a 0.006 M solution of K₃[Fe(C₂O₄)₃]·3H₂O in 0.05 M H₂SO₄. This solution should be prepared in the dark and handled under red light.

-

Irradiation: Fill the reaction vessel with the actinometer solution and irradiate it under the exact same conditions (light source, geometry, stirring, temperature) that will be used for the sample photolysis. Irradiate for a series of known time intervals.

-

Analysis: After each irradiation period, take an aliquot of the solution and add it to a solution of 1,10-phenanthroline and a buffer (e.g., sodium acetate). The ferrous ions (Fe²⁺) produced during photolysis will form a colored complex with phenanthroline.

-

Quantification: Measure the absorbance of the Fe²⁺-phenanthroline complex at its λmax (typically around 510 nm). Calculate the concentration of Fe²⁺ formed using a pre-determined calibration curve.

-

Calculate Photon Flux: The number of moles of Fe²⁺ formed is directly related to the number of photons absorbed, using the known quantum yield of the actinometer at the irradiation wavelength. The photon flux (I₀, in moles of photons per second) can then be calculated.

Photolysis of this compound

-

Prepare the Sample Solution: Prepare a solution of this compound in the chosen solvent. The concentration should be such that the absorbance at the irradiation wavelength is in a range that allows for accurate measurement (typically between 0.1 and 1.0).

-

Irradiation: Irradiate the sample solution under the same conditions as the actinometry experiment.

-

Monitor the Reaction: At regular time intervals, withdraw aliquots from the reaction mixture and analyze them to determine the concentration of the remaining reactant or the formed photoproduct.

-

UV-Vis Spectrophotometry: If there is a clear isosbestic point and the spectra of the reactant and product are sufficiently different, the change in concentration can be monitored by the change in absorbance at a specific wavelength.

-

HPLC: This is the preferred method for accurate quantification. A suitable chromatographic method should be developed to separate the reactant from the photoproducts. The concentration is determined by integrating the peak areas and comparing them to a calibration curve.

-

Calculation of the Quantum Yield

-

Determine the Rate of Reaction: From the data collected in section 3.3, plot the concentration of the reactant versus time. The initial rate of the reaction (in moles per liter per second) can be determined from the slope of this curve at t=0.

-

Calculate the Fraction of Light Absorbed (f): This can be calculated from the absorbance of the sample solution at the irradiation wavelength using the Beer-Lambert law.

-

Calculate the Quantum Yield (Φ): The quantum yield is then calculated using the following equation:

Φ = (rate of reaction) / (I₀ * f)

Where:

-

rate of reaction is in moles L⁻¹ s⁻¹

-

I₀ is the photon flux in moles s⁻¹ L⁻¹

-

f is the fraction of light absorbed by the sample

-

Data Presentation

Quantitative data should be summarized in a clear and structured manner. Below are example tables for presenting the results.

Table 1: Actinometry Data for Photon Flux Determination

| Irradiation Time (s) | Absorbance of Fe²⁺-phenanthroline complex at 510 nm | Moles of Fe²⁺ formed |

| 0 | 0.000 | 0.00 |

| 30 | 0.250 | X.XX × 10⁻⁸ |

| 60 | 0.505 | Y.YY × 10⁻⁸ |

| 90 | 0.758 | Z.ZZ × 10⁻⁸ |

| ... | ... | ... |

| Calculated Photon Flux (I₀): | A.AA × 10⁻⁹ moles s⁻¹ L⁻¹ |

Table 2: Photolysis Data for this compound

| Irradiation Time (s) | Concentration of Reactant (M) (from HPLC) | Moles of Reactant Consumed |

| 0 | 1.00 × 10⁻⁴ | 0.00 |

| 60 | 0.95 × 10⁻⁴ | 0.05 × 10⁻⁴ |

| 120 | 0.90 × 10⁻⁴ | 0.10 × 10⁻⁴ |

| 180 | 0.85 × 10⁻⁴ | 0.15 × 10⁻⁴ |

| ... | ... | ... |

| Initial Rate of Reaction: | B.BB × 10⁻⁷ M s⁻¹ |

Table 3: Summary of Quantum Yield Determination

| Parameter | Value |

| Irradiation Wavelength (nm) | 365 |

| Photon Flux (I₀) (moles s⁻¹ L⁻¹) | A.AA × 10⁻⁹ |

| Initial Reactant Concentration (M) | 1.00 × 10⁻⁴ |

| Absorbance at Irradiation Wavelength | 0.500 |

| Fraction of Light Absorbed (f) | 0.684 |

| Initial Rate of Reaction (M s⁻¹) | B.BB × 10⁻⁷ |

| Quantum Yield (Φ) | C.CC |

Signaling Pathways and Logical Relationships

The photolysis of this compound is a key step in the light-induced activation of a caged molecule. The following diagram illustrates this fundamental relationship.

Conclusion

The determination of the quantum yield is a fundamental aspect of characterizing any photolabile compound intended for applications in drug delivery, diagnostics, or as research tools. By following a rigorous experimental protocol involving accurate actinometry and careful monitoring of the photochemical reaction, a reliable value for the quantum yield of this compound photolysis can be obtained. This quantitative measure of photochemical efficiency is indispensable for the rational design and successful implementation of light-activated technologies in the life sciences.

The Role of 2-Isopropoxy-5-nitrobenzylamine as a Photoremovable Protecting Group: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Photoremovable protecting groups (PPGs), often termed "caged" compounds, are indispensable tools in chemical biology and drug development, enabling precise spatiotemporal control over the release of bioactive molecules. The ortho-nitrobenzyl scaffold is a foundational and widely utilized class of PPGs. This technical guide focuses on the characteristics and application of 2-isopropoxy-5-nitrobenzylamine, a derivative of the o-nitrobenzyl family. Due to a scarcity of specific experimental data for this particular derivative in publicly accessible literature, this guide will draw upon the well-established photochemical properties and experimental protocols of closely related and extensively studied analogs, primarily the parent 2-nitrobenzyl and the 4,5-dimethoxy-2-nitrobenzyl (DMNB) groups. This approach provides a robust framework for researchers to design and execute experiments involving this compound, with the understanding that empirical optimization will be necessary.

Introduction to ortho-Nitrobenzyl Photoremovable Protecting Groups

The utility of o-nitrobenzyl derivatives as PPGs stems from their chemical stability in the dark and their efficient cleavage upon exposure to near-UV light.[1] This light-induced removal of the protecting group "uncages" the molecule of interest, restoring its biological activity. The core mechanism of photolysis for this class of compounds is a Norrish Type II photoreaction.[1]

The general structure of an o-nitrobenzyl PPG attached to a substrate (in this case, an amine) is depicted below. The substituents on the aromatic ring, such as the 2-isopropoxy and 5-nitro groups, modulate the photochemical properties of the PPG, including its absorption wavelength and quantum yield of cleavage.

Photochemical Properties and Mechanism of Uncaging

The photoremoval of an o-nitrobenzyl protecting group is initiated by the absorption of a photon, typically in the UV-A range (320-400 nm), which excites the nitro group. This is followed by an intramolecular hydrogen abstraction from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate then undergoes a series of rearrangements, culminating in the cleavage of the benzylic carbon-heteroatom bond and the release of the protected molecule. The by-product of this reaction is a 2-nitrosobenzaldehyde derivative.

Table 1: Comparative Photochemical Data of Analogous o-Nitrobenzyl PPGs

| Photoremovable Protecting Group | Typical λmax (nm) | Typical Quantum Yield (Φ) | Notes |

| 2-Nitrobenzyl | ~280-320 | 0.1 - 0.5 | Parent compound, well-characterized. |

| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | ~350-365 | 0.01 - 0.08 | Red-shifted absorption, commonly used in biological studies. |

| 1-(2-Nitrophenyl)ethyl | ~342 | 0.49 - 0.63 | High quantum yield for phosphate esters.[2] |

Note: The data presented in this table is for analogous compounds and should be used as a guideline for experiments with this compound. Empirical determination of λmax and Φ for the specific caged compound is highly recommended.

Experimental Protocols

The following protocols are generalized from established procedures for the synthesis and use of o-nitrobenzyl-type PPGs. They should be adapted and optimized for this compound.

Synthesis of this compound

The synthesis of this compound can be envisioned as a two-step process starting from the commercially available 2-isopropoxybenzaldehyde.

Step 1: Nitration of 2-Isopropoxybenzaldehyde

This reaction should be performed with caution due to the use of strong nitrating agents.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-isopropoxybenzaldehyde in a suitable solvent such as acetic anhydride or concentrated sulfuric acid, and cool the mixture in an ice-salt bath to 0-5 °C.

-

Nitrating Mixture: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid (typically in a 1:1 ratio) and cool it separately in an ice bath.

-

Addition: Add the nitrating mixture dropwise to the cooled solution of 2-isopropoxybenzaldehyde, ensuring the temperature does not rise above 10 °C.

-

Reaction: After the addition is complete, allow the reaction to stir at a low temperature for a specified time (e.g., 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted. The solid product, 2-isopropoxy-5-nitrobenzaldehyde, should precipitate.

-

Purification: Collect the solid by filtration, wash with cold water until the washings are neutral, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Reductive Amination to this compound

-

Reaction Setup: Dissolve 2-isopropoxy-5-nitrobenzaldehyde in a solvent such as methanol or ethanol.

-

Amine Source: Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.

-

Reducing Agent: Add a reducing agent, for example, sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), portion-wise at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

-

Work-up: Quench the reaction by the slow addition of water. Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude this compound can be purified by column chromatography on silica gel.

Protection of a Primary/Secondary Amine

This protocol describes the formation of a carbamate linkage between the PPG and the amine.

-

Activation of the PPG: 2-Isopropoxy-5-nitrobenzyl alcohol (which can be prepared by reduction of the corresponding aldehyde) is reacted with phosgene or a phosgene equivalent (e.g., triphosgene) in the presence of a base (e.g., pyridine) in an inert solvent (e.g., dichloromethane) at low temperature to form the chloroformate.

-

Coupling Reaction: The amine to be protected is dissolved in a suitable solvent (e.g., dichloromethane or a mixture of dioxane and water) with a base (e.g., triethylamine or sodium bicarbonate).

-

Addition: The freshly prepared 2-isopropoxy-5-nitrobenzyl chloroformate solution is added dropwise to the amine solution at 0 °C.

-

Reaction: The reaction is stirred at room temperature until completion (monitored by TLC).

-

Work-up and Purification: The reaction mixture is washed with dilute acid, water, and brine. The organic layer is dried and concentrated. The protected amine is then purified by column chromatography or recrystallization.

Photochemical Cleavage (Uncaging)

The specific conditions for photolysis will depend on the absorption properties of the caged compound and the experimental setup.

-

Sample Preparation: Dissolve the 2-isopropoxy-5-nitrobenzyl-protected compound in a suitable buffer or solvent. The concentration should be optimized based on the extinction coefficient of the compound at the irradiation wavelength.

-

Irradiation Source: Use a light source that emits in the near-UV range, such as a mercury arc lamp with appropriate filters to select the desired wavelength (e.g., 365 nm line) or a UV LED.

-

Photolysis: Irradiate the sample for a predetermined time. The progress of the uncaging can be monitored by techniques such as HPLC, mass spectrometry, or by observing the appearance of a biological effect.

-

Analysis: Analyze the reaction mixture to confirm the release of the active molecule and to identify any photoproducts.

Applications in Research and Drug Development

Photoremovable protecting groups based on the o-nitrobenzyl scaffold have found wide-ranging applications:

-

Caged Neurotransmitters: For studying neuronal signaling with high temporal and spatial resolution.

-

Caged Nucleotides: To investigate the kinetics of enzymes and signaling pathways involving ATP, GTP, and cyclic nucleotides.

-

Light-Activated Prodrugs: For targeted drug delivery, where a therapeutic agent is released at a specific site in the body upon illumination, potentially reducing systemic side effects.

-

Surface Patterning: To create spatially defined patterns of biomolecules on surfaces for applications in biosensors and cell biology.

Conclusion

This compound represents a potentially valuable addition to the toolkit of photoremovable protecting groups. While specific photochemical and kinetic data for this compound are not yet widely reported, the extensive knowledge base for the o-nitrobenzyl class of PPGs provides a strong foundation for its application. The isopropoxy substituent is expected to modulate the absorption properties, likely shifting the λmax to longer wavelengths. Researchers employing this PPG should be prepared to empirically determine its key photochemical parameters and optimize the protocols for its synthesis and use. The methodologies and comparative data presented in this guide offer a starting point for the successful implementation of this compound in innovative research and development projects.

References

An In-depth Technical Guide to Caged Compounds and Photoactivation for Researchers, Scientists, and Drug Development Professionals

Introduction to Caged Compounds and Photoactivation: A New Frontier in Spatiotemporal Control of Biological Systems

In the intricate world of cellular signaling and drug action, the ability to control the when and where of molecular interactions is paramount. Caged compounds have emerged as a powerful technology that offers unprecedented spatiotemporal precision in the study of biological processes.[1][2] These are molecules of interest that have been chemically modified with a photolabile protecting group, or "cage," rendering them biologically inert.[1] The reintroduction of biological activity is achieved through photoactivation, a process where a focused light source cleaves the cage and releases the active molecule in a highly controlled manner. This guide provides a comprehensive overview of caged compounds and photoactivation techniques, from fundamental principles to detailed experimental protocols and applications in research and drug development.

The core principle of caged compound technology lies in the temporary inactivation of a biomolecule's function through the covalent attachment of a light-sensitive moiety.[1] This "caged" molecule can be introduced into a biological system, such as a cell or tissue, without eliciting a response. Upon irradiation with light of a specific wavelength, the photolabile bond is broken, liberating the active molecule with high temporal and spatial resolution.[3] This "uncaging" process allows researchers to initiate biological events at a precise moment and location, overcoming the diffusion-limited kinetics of traditional methods of compound application.

Core Principles of Photoactivation

Photoactivation, or uncaging, is the photochemical process that liberates the active molecule from its cage. This is typically achieved through photolysis, where light energy induces the cleavage of a covalent bond. The choice of light source is critical and depends on the specific caging group. Common light sources include:

-

UV Lamps: Arc lamps are a simple and cost-effective option for slow biological processes.[4]

-

Flash Lamps: These provide brief, intense pulses of light, suitable for studying rapid physiological events.[4]

-

Lasers: Continuous wave or pulsed lasers offer precise spatial control and are often used in microscopy setups.

-

Two-Photon Excitation: Using a focused infrared laser, two-photon absorption can excite the caging group in a very small focal volume, offering exceptional 3D spatial resolution and reduced phototoxicity.

A critical consideration in photoactivation is the potential for phototoxicity, where the high-intensity light required for uncaging can damage cells. This is a particular concern with UV light. The use of longer wavelength light, such as in two-photon excitation, can mitigate this risk.

Key Characteristics of Caged Compounds

The ideal caged compound possesses several key characteristics:

-

Biological Inertness: The caged molecule should be completely inactive and not interfere with the biological system before photoactivation.[1]

-

Stability: The compound should be stable in the experimental medium and not spontaneously release the active molecule.

-

Efficient Photolysis: The uncaging process should be efficient, with a high quantum yield (the number of molecules released per photon absorbed).

-

Rapid Release: The rate of release of the active molecule should be fast enough to study the kinetics of the biological process of interest.

-

Wavelength Specificity: The caging group should have a distinct absorption maximum to allow for specific photoactivation without affecting other cellular components.

-

Inert Byproducts: The cage photolysis byproducts should be biologically inert and not interfere with the experimental results.[4]

Data Presentation: Photochemical Properties of Common Caged Compounds

The selection of a caged compound for a specific application depends on its photochemical properties. The following tables summarize key quantitative data for a selection of commonly used caged compounds.

| Caged Molecule | Caging Group | Abs. Max (λmax, nm) | Quantum Yield (Φ) | Photolysis Rate (k, s⁻¹) | Ref. |

| Neurotransmitters | |||||

| L-Glutamate | MNI | ~350 | 0.085 | >5,000 | [4] |

| L-Glutamate | CDNI | ~380 | 0.28 | >10,000 | |

| GABA | MNI | ~350 | 0.07 | >5,000 | |

| Glycine | MNI | ~350 | 0.09 | >5,000 | |

| Second Messengers | |||||

| ATP | NPE | ~347 | 0.63 | 83 | [1] |

| cAMP | MNI | ~350 | 0.06 | >5,000 | |

| IP₃ | MNI | ~350 | 0.08 | >5,000 | [1] |

| Ions | |||||

| Ca²⁺ (NP-EGTA) | NP | ~350 | 0.23 | >100,000 | [5] |

| Ca²⁺ (DM-nitrophen) | DMNPE | ~350 | 0.18 | >100,000 | [4] |

Table 1: One-Photon Photochemical Properties of Common Caged Compounds. MNI: 4-methoxy-7-nitroindolinyl; CDNI: 4-carboxymethoxy-5,7-dinitroindolinyl; NPE: 1-(2-nitrophenyl)ethyl; NP: nitrophenyl; DMNPE: 1-(4,5-dimethoxy-2-nitrophenyl)ethyl.

| Caged Molecule | Caging Group | Two-Photon Cross-Section (GM) | Excitation Wavelength (nm) | Ref. |

| L-Glutamate | MNI | 0.06 - 0.22 | 720 - 750 | |

| L-Glutamate | CDNI | ~0.6 | 750 | |

| GABA | MNI | ~0.1 | 720 | |

| Ca²⁺ (NP-EGTA) | NP | ~0.05 | 720 |

Table 2: Two-Photon Uncaging Properties of Common Caged Compounds. GM: Goeppert-Mayer units (10⁻⁵⁰ cm⁴ s / photon).

Experimental Protocols

This section provides detailed methodologies for key experiments involving caged compounds.

Protocol 1: Synthesis of MNI-caged Glutamate

This protocol is a representative example of the synthesis of a widely used caged neurotransmitter.

Materials:

-

L-glutamic acid

-

4-methoxy-7-nitroindoline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Acetonitrile

-

Silica gel for column chromatography

Procedure:

-

Protection of L-glutamic acid: React L-glutamic acid with Boc₂O to protect the amino group.

-

Activation of the caging group: React 4-methoxy-7-nitroindoline with an activating agent to prepare it for coupling.

-

Coupling reaction: Couple the protected L-glutamic acid with the activated MNI caging group in the presence of DCC and DMAP.

-

Purification: Purify the resulting Boc-protected MNI-caged glutamate by silica gel column chromatography.

-

Deprotection: Remove the Boc protecting group using TFA in DCM.

-

Final Purification: Purify the final MNI-caged glutamate product by reverse-phase high-performance liquid chromatography (HPLC).

-

Characterization: Confirm the identity and purity of the product using NMR and mass spectrometry.

Protocol 2: Loading Caged Compounds into Cells

The method of loading a caged compound into a cell depends on the cell type and the experimental goals.

Method A: Patch Pipette Loading

-

Prepare a patch pipette solution containing the desired concentration of the caged compound (typically in the micromolar to millimolar range).

-

Establish a whole-cell patch-clamp configuration on the target cell.

-

Allow the caged compound to diffuse from the pipette into the cell cytoplasm. The time required for equilibration will depend on the size of the cell and the pipette.

Method B: Microinjection

-

Load a microinjection needle with a concentrated solution of the caged compound.

-

Using a micromanipulator, carefully insert the needle into the target cell and inject a small volume of the solution.

Method C: Membrane Permeabilization

-

Incubate cells with a low concentration of a cell-permeant ester form of the caged compound (e.g., an acetoxymethyl ester).

-

Intracellular esterases will cleave the ester group, trapping the charged, active caged compound inside the cell.

Protocol 3: Photoactivation Setup and Execution

This protocol outlines the general steps for setting up and performing a photoactivation experiment.

Equipment:

-

Microscope (inverted or upright)

-

Light source for photoactivation (e.g., UV flash lamp, laser)

-

Optics for focusing and directing the light (e.g., objective, mirrors, lenses)

-

Shutter or acousto-optic modulator (AOM) for controlling the duration of the light pulse

-

System for monitoring the biological response (e.g., patch-clamp amplifier, fluorescence camera)

Procedure:

-

Align the light source: Align the photoactivation light path to be co-axial with the imaging light path of the microscope.

-

Focus the light: Focus the uncaging light spot onto the desired location within the sample.

-

Calibrate the light intensity: Determine the light intensity required to release a known concentration of the active molecule. This can be done by photolyzing a solution of the caged compound and measuring the amount of released product.

-

Load the caged compound: Introduce the caged compound into the sample using one of the methods described in Protocol 2.

-

Position the sample: Position the region of interest in the sample at the focal point of the uncaging light.

-

Initiate photoactivation: Trigger the light source to deliver a pulse of light of the desired duration and intensity.

-

Monitor the response: Simultaneously record the biological response using the appropriate detection system.

Protocol 4: Monitoring Biological Response with Patch-Clamp

This protocol describes how to combine photoactivation with electrophysiological recording.

Procedure:

-

Establish a whole-cell patch-clamp recording from a target cell loaded with a caged compound (as in Protocol 2A).

-

Set the holding potential of the cell to the desired voltage.

-

Position the photoactivation light spot over a specific region of the cell (e.g., a dendrite or synapse).

-

Deliver a light pulse to uncage the compound.

-

Record the resulting changes in membrane current or voltage.

Protocol 5: Monitoring Biological Response with Calcium Imaging

This protocol describes how to use a caged calcium compound to induce and monitor changes in intracellular calcium.

Procedure:

-

Load the cells with a caged calcium compound (e.g., NP-EGTA) and a calcium indicator dye (e.g., Fluo-4 AM).

-

Acquire a baseline fluorescence image of the cells.

-

Deliver a light pulse to a specific region to uncage calcium.

-

Acquire a time-series of fluorescence images to monitor the change in intracellular calcium concentration, which will be reflected by a change in the fluorescence intensity of the indicator dye.

Mandatory Visualizations

Signaling Pathway: NMDA Receptor Activation by Caged Glutamate

References

- 1. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. profiles.wustl.edu [profiles.wustl.edu]

- 3. Photoactivation of caged compounds in single living cells: an application to the study of cell locomotion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. personal.utdallas.edu [personal.utdallas.edu]

- 5. Photoactivatable Reagents, Including Photoreactive Crosslinkers and Caged Probes—Section 5.3 | Thermo Fisher Scientific - US [thermofisher.com]

Stability and Proper Storage of 2-Isopropoxy-5-nitrobenzylamine: A Technical Guide

This technical guide provides a comprehensive overview of the best practices for maintaining the stability of 2-Isopropoxy-5-nitrobenzylamine and outlines the requisite storage conditions. It is intended for researchers, scientists, and professionals involved in drug development who handle this compound. The guide covers recommended storage, stability-indicating analytical methods, and a detailed protocol for forced degradation studies to assess the intrinsic stability of the molecule.

Introduction to the Stability of this compound

The chemical stability of a compound is a critical parameter that influences its shelf-life, therapeutic efficacy, and safety. Degradation of an active pharmaceutical ingredient (API) can lead to a loss of potency and the formation of potentially toxic impurities. For this compound, understanding its stability profile is paramount for the development of safe and effective pharmaceutical formulations.

While specific public data on the stability of this compound is limited, information extrapolated from structurally similar nitroaromatic and benzylamine compounds suggests that it may be susceptible to degradation under certain environmental conditions. Therefore, empirical stability testing is essential.

Recommended Storage Conditions

To ensure the integrity of this compound, it is crucial to adhere to proper storage conditions. Based on general guidelines for similar chemical entities, the following conditions are recommended:

| Parameter | Recommended Condition | Rationale |

| Temperature | Store at 2-8°C. For long-term storage, consider -20°C. | Reduces the rate of potential chemical degradation. |

| Light | Protect from light. Store in an amber or opaque container. | Nitroaromatic compounds can be susceptible to photolytic degradation. |

| Humidity | Store in a dry, well-ventilated place. Use of a desiccator is recommended. | Minimizes hydrolysis and other moisture-mediated degradation pathways. |

| Atmosphere | For highly sensitive applications or long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidative degradation. |

| Container | Use a tightly sealed, non-reactive container (e.g., glass or a suitable inert plastic). | Prevents contamination and interaction with container materials. |

Stability-Indicating Analytical Methods

A crucial component of any stability study is the use of a validated stability-indicating analytical method. This method must be able to accurately quantify the active compound and separate it from any degradation products, excipients, or impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and recommended technique for this purpose.

Key characteristics of a stability-indicating HPLC method:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

-

Range: The interval between the upper and lower concentrations of an analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential to understand the intrinsic stability of a drug substance.[1] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to identify potential degradation pathways and degradation products. This information is vital for developing stable formulations and for the validation of stability-indicating methods.[1]

General Workflow for a Forced Degradation Study

The following diagram illustrates the typical workflow for conducting a forced degradation study.

References

A Technical Guide to the Solubility of 2-Isopropoxy-5-nitrobenzylamine in Aqueous and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, formulation, and overall therapeutic efficacy.[1][2] This document provides a comprehensive overview of the predicted solubility of 2-Isopropoxy-5-nitrobenzylamine and details the standard experimental protocols for its quantitative determination. While specific quantitative data for this compound is not publicly documented, this guide offers a predictive analysis based on its structural components and outlines the industry-standard methodologies for empirical measurement. The intended audience includes researchers, scientists, and drug development professionals who require a thorough understanding of solubility assessment in the pharmaceutical pipeline.

Predicted Solubility Profile of this compound

The molecular structure of this compound, featuring a polar nitro group, a basic benzylamine moiety, and a moderately non-polar isopropoxy group attached to an aromatic ring, suggests a nuanced solubility profile. The presence of both hydrogen bond donors (the amine group) and acceptors (the nitro and ether oxygen atoms) indicates potential for interaction with protic solvents. The basicity of the benzylamine group (pKa estimated to be around 8-9) implies that its aqueous solubility will be pH-dependent, increasing in acidic conditions due to the formation of a more soluble salt.

Below is a table summarizing the predicted qualitative solubility in a range of common aqueous and organic solvents.

| Solvent Type | Solvent Example | Predicted Solubility | Rationale |

| Aqueous | Purified Water | Low | The non-polar aromatic ring and isopropoxy group likely limit solubility in neutral water. |

| Acidic Buffer (e.g., pH 1.2) | High | Protonation of the basic amine group to form a soluble salt is expected to significantly increase solubility.[3] | |

| Basic Buffer (e.g., pH > 10) | Low | The compound is expected to be in its neutral, less soluble form. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Strong dipole-dipole interactions and its ability to act as a hydrogen bond acceptor favor dissolution. |

| Acetonitrile (ACN) | Moderate | Possesses a strong dipole moment but is a weaker hydrogen bond acceptor than DMSO. | |

| Polar Protic | Methanol / Ethanol | Moderate to High | Capable of hydrogen bonding with the solute's nitro and amine groups. |

| Non-Polar | Hexane / Toluene | Low | Mismatch in polarity between the solvent and the polar functional groups of the solute. |

Experimental Protocols for Solubility Determination

Accurate solubility measurement is crucial in drug discovery and development.[1] The two primary types of solubility measured are thermodynamic and kinetic solubility.[4][5]

Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium. The "gold standard" for this measurement is the shake-flask method.[2][3][6]

Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Preparation: Prepare a series of buffers at different pH values (e.g., 1.2, 4.5, 6.8 as per ICH guidelines) and select relevant organic solvents.[7][8][9]

-

Addition of Compound: Add an excess amount of solid this compound to a known volume of each solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.[3][6]

-

Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).[2][10] The system should be protected from light if the compound is light-sensitive.

-

Phase Separation: Separate the undissolved solid from the saturated solution via centrifugation or filtration. Care must be taken to avoid sorption of the compound onto the filter material.[3]

-

Quantification: Analyze the concentration of the compound in the clear supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]

-

Data Reporting: Report the solubility in units of mg/mL or µM. The solid phase should be analyzed post-experiment (e.g., by XRPD) to ensure the compound has not changed its polymorphic form during the experiment.[5]

Kinetic solubility is often measured in early drug discovery as a higher-throughput alternative. It measures the concentration at which a compound, dissolved in a stock solution (typically DMSO), precipitates when added to an aqueous buffer.[4][10][11]

Protocol: Kinetic Solubility Assay

-

Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-20 mM).[10]

-

Assay Plate Preparation: Dispense the aqueous buffer into the wells of a microtiter plate.

-

Compound Addition: Add small aliquots of the DMSO stock solution to the buffer in the wells to create a range of concentrations.

-

Incubation and Detection: Shake the plate for a short period (e.g., 1-2 hours) at a controlled temperature.[10] The formation of precipitate is detected by methods such as laser nephelometry (light scattering), UV-Vis spectroscopy, or by analyzing the supernatant after filtration/centrifugation.[10]

-

Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.

Visualized Workflows and Pathways

The following diagrams illustrate a typical experimental workflow for solubility determination and a hypothetical signaling pathway where a compound like this compound might be studied.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Hypothetical PI3K/Akt/mTOR Signaling Pathway Inhibition.

Conclusion

While direct experimental data on the solubility of this compound is not currently in the public domain, its chemical structure allows for a qualitative prediction of its behavior in various solvents. Its solubility is expected to be low in neutral water but significantly higher in acidic aqueous media and polar organic solvents like DMSO. For definitive quantitative data, the standardized shake-flask method for thermodynamic solubility and precipitation assays for kinetic solubility are recommended. These established protocols, crucial for regulatory submissions and successful drug development, provide a reliable framework for characterizing this and other novel chemical entities.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. who.int [who.int]

- 7. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ema.europa.eu [ema.europa.eu]

- 9. database.ich.org [database.ich.org]

- 10. enamine.net [enamine.net]

- 11. conceptlifesciences.com [conceptlifesciences.com]

Methodological & Application

Application Notes and Protocols: Conjugation of a Photocleavable 2-Isopropoxy-5-nitrobenzyl Linker to Primary Amines

Audience: Researchers, scientists, and drug development professionals.

Introduction

Photocleavable linkers are invaluable tools in chemical biology and drug development, enabling the spatial and temporal control of the release of bioactive molecules. The ortho-nitrobenzyl backbone is a widely utilized photolabile caging group that can be cleaved upon exposure to UV light (typically 365 nm) to release a conjugated molecule. This protocol details a general method for conjugating a 2-isopropoxy-5-nitrobenzyl-based photocleavable linker to molecules containing a primary amine, such as proteins, peptides, or amine-functionalized small molecules.